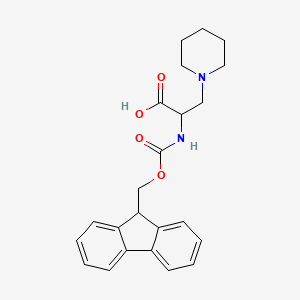![molecular formula C13H16N2O2S B2832566 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea CAS No. 2379948-52-2](/img/structure/B2832566.png)
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea is a compound that features both furan and thiophene rings, which are heterocyclic structures containing oxygen and sulfur atoms, respectively
Preparation Methods
The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of furan and thiophene derivatives with appropriate reagents to form the desired heterocyclic structure. The process often involves:
Condensation reactions: Using aldehydes and ketones in the presence of catalysts.
Cyclization reactions: Forming the heterocyclic rings under controlled conditions.
Urea formation: Reacting the intermediate compounds with isocyanates or other urea-forming reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce new substituents on the furan or thiophene rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the bioactivity of its heterocyclic components.
Materials Science: Used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to its electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a molecular probe.
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea can be compared with other heterocyclic compounds such as:
Thiophene derivatives: Known for their electronic properties and use in materials science.
Furan derivatives: Valued for their bioactivity and use in medicinal chemistry.
Pyrazole derivatives: Often used in pharmaceuticals for their diverse biological activities.
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-4-14-13(16)15-7-12-6-11(9-18-12)10-3-5-17-8-10/h3,5-6,8-9H,2,4,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICCOGNAXWZEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
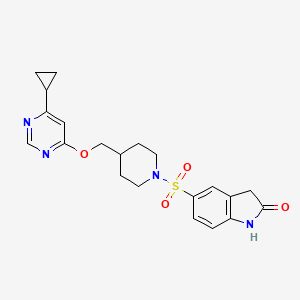
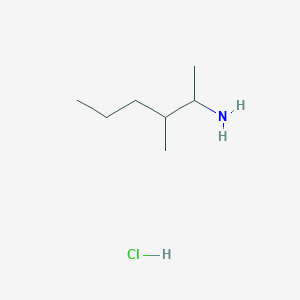
![ethyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2832487.png)
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2832490.png)
![2-(ethylsulfanyl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2832494.png)
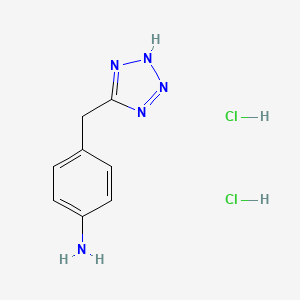
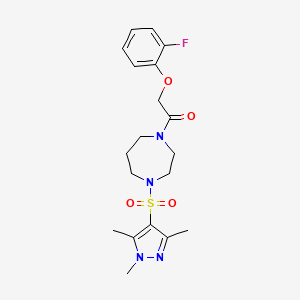
![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)
![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
![4-(diethylsulfamoyl)-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2832501.png)
![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)
